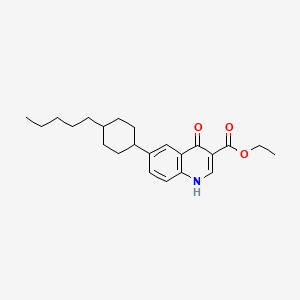![molecular formula C24H22F3N3O2S B2584917 N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 954618-98-5](/img/structure/B2584917.png)
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of structural motifs This compound includes a tetrahydroisoquinoline core, a thiophene ring, and a trifluoromethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the thiophene ring: This step often involves cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with a suitable halide.
Attachment of the trifluoromethyl-substituted phenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions, where the trifluoromethylbenzene is introduced to the intermediate compound.
Final assembly: The final step involves the formation of the ethanediamide linkage, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The thiophene ring and the trifluoromethyl-substituted phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with various molecular targets. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, while the thiophene and trifluoromethyl groups can modulate its binding affinity and specificity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the thiophene and trifluoromethyl groups.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the tetrahydroisoquinoline and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl-substituted phenyl group but lacks the tetrahydroisoquinoline and thiophene rings.
Uniqueness
The uniqueness of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide lies in its combination of structural motifs, which confer a diverse range of chemical reactivity and potential applications. The presence of the tetrahydroisoquinoline core, thiophene ring, and trifluoromethyl-substituted phenyl group makes it a versatile compound in various fields of research.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2S/c25-24(26,27)19-6-3-7-20(12-19)29-23(32)22(31)28-13-21(18-9-11-33-15-18)30-10-8-16-4-1-2-5-17(16)14-30/h1-7,9,11-12,15,21H,8,10,13-14H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSXMOKIJYVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2584835.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)
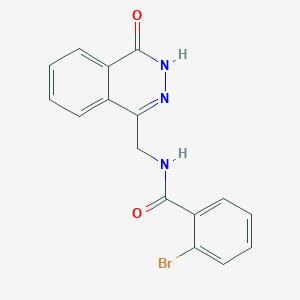
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)
![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)
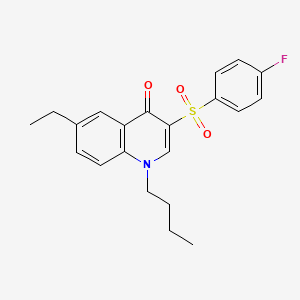
![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)
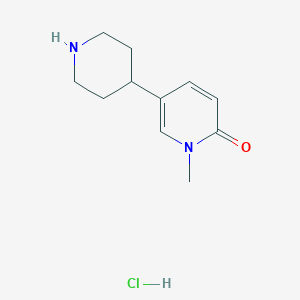
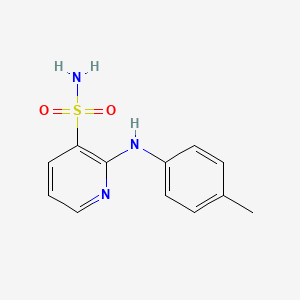
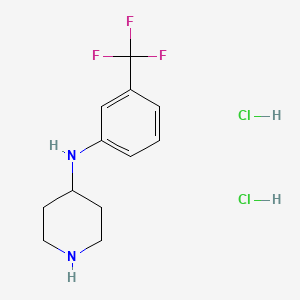
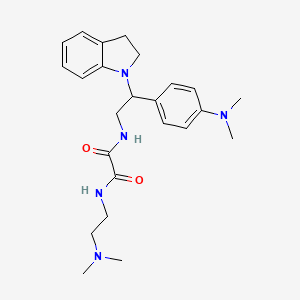
![2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2584854.png)
![Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate](/img/structure/B2584855.png)
